Physical Characteristics of Deuterated Adamantane Compounds: An In-depth Technical Guide
Physical Characteristics of Deuterated Adamantane Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of deuterated adamantane compounds, with a primary focus on perdeuterated adamantane (adamantane-d16). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. The guide details key physical properties, outlines experimental protocols for their determination, and explores the role of adamantane derivatives in modulating specific biological signaling pathways.
Introduction to Deuterated Adamantane
Adamantane (C₁₀H₁₆) is a rigid, tricyclic hydrocarbon with a cage-like structure resembling a diamondoid. Its unique properties, including high symmetry, thermal stability, and lipophilicity, have made it a valuable scaffold in medicinal chemistry and materials science.[1][2] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can subtly alter the physicochemical properties of a molecule without significantly changing its shape or biological activity. This strategy is increasingly employed in drug development to improve pharmacokinetic profiles, enhance metabolic stability, and reduce the formation of toxic metabolites.[3] Adamantane-d16 (C₁₀D₁₆), in which all sixteen hydrogen atoms are replaced with deuterium, is a key compound in this class.
Physical Properties
The physical properties of deuterated adamantane are crucial for its handling, formulation, and application in various experimental settings. The following tables summarize the key physical characteristics of adamantane-d16 and, for comparative purposes, its non-deuterated counterpart.
Table 1: General Properties of Adamantane and Adamantane-d16
| Property | Adamantane (C₁₀H₁₆) | Adamantane-d16 (C₁₀D₁₆) |
| Molecular Formula | C₁₀H₁₆ | C₁₀D₁₆ |
| Molecular Weight | 136.23 g/mol [4] | 152.33 g/mol [5] |
| CAS Number | 281-23-2[2] | 30470-60-1[5] |
| Appearance | White crystalline solid[2][6] | Solid[5] |
| Odor | Camphor-like[2] | Not reported |
Table 2: Thermal and Physical Data for Adamantane and Adamantane-d16
| Property | Adamantane (C₁₀H₁₆) | Adamantane-d16 (C₁₀D₁₆) |
| Melting Point | 270 °C (sublimes)[2][6] | 209-212 °C (sublimes)[5][7] |
| Boiling Point | Sublimes[2] | Not reported |
| Density | 1.07 g/cm³ (at 25 °C)[2][6] | Not reported |
| Solubility in Water | Practically insoluble[2][6] | Not reported (expected to be similar to adamantane) |
| Solubility in Organic Solvents | Readily soluble in nonpolar organic solvents (e.g., benzene, hexane, chloroform)[6] | Slightly soluble in acetonitrile[7] |
Experimental Protocols
Accurate determination of the physical properties of deuterated adamantane compounds is essential for their effective use. The following sections detail the general experimental methodologies for key physical characterizations.
Melting Point Determination for Subliming Compounds
Due to the tendency of adamantane and its deuterated analogs to sublime, a sealed capillary method is recommended for accurate melting point determination.
Methodology:
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Sample Preparation: A small amount of the crystalline adamantane-d16 is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Sealing the Capillary: The open end of the capillary tube is carefully sealed using a flame to prevent the sublimation of the sample upon heating.
-
Apparatus Setup: The sealed capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid mass transitions to a liquid are recorded as the melting point range.[8][9]
Density Determination of Solid Compounds
The density of solid adamantane-d16 can be determined using the liquid displacement method.
Methodology:
-
Mass Measurement: The mass of a dry sample of adamantane-d16 is accurately measured using an analytical balance.
-
Liquid Selection: A liquid in which adamantane-d16 is insoluble (e.g., water) is chosen as the displacement liquid. The density of this liquid at the experimental temperature must be known.
-
Initial Volume Measurement: A known volume of the displacement liquid is placed in a graduated cylinder, and the initial volume is recorded.
-
Displacement: The weighed adamantane-d16 sample is carefully added to the graduated cylinder, ensuring it is fully submerged. The final volume is recorded.
-
Volume of Sample Calculation: The volume of the adamantane-d16 sample is calculated by subtracting the initial liquid volume from the final volume.
-
Density Calculation: The density is calculated by dividing the mass of the sample by its determined volume.
Solubility Measurement using the Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of solid adamantane-d16 is added to a known volume of the desired solvent (e.g., water, ethanol, acetonitrile) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of adamantane-d16 in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Solubility Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL or mol/L).
Role in Signaling Pathways and Drug Development
Adamantane derivatives have been extensively explored in drug discovery for their ability to modulate various biological targets. One such area of interest is their potential to inhibit inflammatory signaling pathways.
Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway
Recent research has highlighted the role of adamantane derivatives in suppressing the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in various inflammatory diseases and cancers. The TLR4/MyD88/NF-κB pathway is a key cascade in the innate immune response. Its overactivation can lead to chronic inflammation and tissue damage.
The diagram below illustrates the canonical TLR4/MyD88/NF-κB signaling pathway and the potential point of intervention by adamantane derivatives.
Caption: TLR4 signaling cascade and point of inhibition.
Upon binding of ligands such as lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88.[10][11] This initiates a signaling cascade involving IRAKs (Interleukin-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6), leading to the activation of the TAK1 complex.[12] TAK1, in turn, activates the IKK (IκB kinase) complex, which phosphorylates the inhibitory protein IκB.[12] Phosphorylated IκB is degraded, releasing the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) to translocate into the nucleus.[10] In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes.[11] Adamantane derivatives have been shown to inhibit this pathway, potentially by interfering with the function of TLR4 or other upstream components, thereby reducing the inflammatory response.
Conclusion
Deuterated adamantane compounds, particularly adamantane-d16, represent valuable tools for researchers in various scientific disciplines. Their distinct physical properties, arising from the substitution of hydrogen with deuterium, offer advantages in applications ranging from drug development to materials science. This guide has provided a consolidated resource on the key physical characteristics of these compounds, standardized experimental protocols for their measurement, and an illustrative example of their emerging role in modulating critical biological signaling pathways. A thorough understanding of these fundamental properties is paramount for the successful design and execution of experiments and the development of novel therapeutic agents.
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- 5. 金刚烷-d16 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.cn]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ADAMANTANE-D16 | 30470-60-1 [m.chemicalbook.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Role of TLR4/MyD88/NF-κB signaling in heart and liver-related complications in a rat model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
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